molecular formula C18H36MnN2S4 B14688209 (Dibutylamino)methanedithioate manganese(II) CAS No. 23635-80-5

(Dibutylamino)methanedithioate manganese(II)

Katalognummer: B14688209
CAS-Nummer: 23635-80-5
Molekulargewicht: 463.7 g/mol
InChI-Schlüssel: QXDQSQFLCULCEC-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Dibutylamino)methanedithioate manganese(II) is a coordination compound where manganese(II) is complexed with (dibutylamino)methanedithioate ligands Manganese(II) is a transition metal known for its various oxidation states and catalytic properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (dibutylamino)methanedithioate manganese(II) typically involves the reaction of manganese(II) salts with (dibutylamino)methanedithioate ligands under controlled conditions. One common method is to dissolve manganese(II) chloride in a suitable solvent, such as methanol, and then add (dibutylamino)methanedithioate ligands. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate complex formation. The resulting product is then purified through recrystallization or other suitable techniques .

Industrial Production Methods

Industrial production of (dibutylamino)methanedithioate manganese(II) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(Dibutylamino)methanedithioate manganese(II) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(I) or elemental manganese .

Wissenschaftliche Forschungsanwendungen

(Dibutylamino)methanedithioate manganese(II) has several scientific research applications:

Wirkmechanismus

The mechanism of action of (dibutylamino)methanedithioate manganese(II) involves its ability to coordinate with various substrates and facilitate chemical transformations. The manganese(II) center can undergo redox changes, enabling it to participate in electron transfer reactions. Additionally, the (dibutylamino)methanedithioate ligands can stabilize the manganese center and modulate its reactivity. Molecular targets and pathways involved include interactions with organic substrates and potential biological targets such as enzymes and proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Manganese(II) ethylenediamine complexes
  • Manganese(II) 1,3-propanediamine complexes
  • Manganese(II) 1,4-butanediamine complexes

Uniqueness

(Dibutylamino)methanedithioate manganese(II) is unique due to the specific electronic and steric properties imparted by the (dibutylamino)methanedithioate ligands.

Eigenschaften

CAS-Nummer

23635-80-5

Molekularformel

C18H36MnN2S4

Molekulargewicht

463.7 g/mol

IUPAC-Name

N,N-dibutylcarbamodithioate;manganese(2+)

InChI

InChI=1S/2C9H19NS2.Mn/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2

InChI-Schlüssel

QXDQSQFLCULCEC-UHFFFAOYSA-L

Kanonische SMILES

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Mn+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.